molecular formula C12H18N2O2 B1449645 Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 1423716-55-5

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No. B1449645
M. Wt: 222.28 g/mol
InChI Key: KOEQZIHBLSZFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C12H18N2O2 . It is a light yellow solid and has a molecular weight of 222.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 222.29 . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Indazoles, including Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, are important in medicinal chemistry . They have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being explored. For example, in anti-inflammatory studies, in vivo models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema might be used .
    • Results or Outcomes : The results also depend on the specific study. For instance, certain indazole derivatives have shown high anti-inflammatory activity with minimal ulcerogenic potential .
  • Scientific Field: Organic Chemistry

    • Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that can be used in various organic synthesis processes .
    • Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .
    • Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .
  • Scientific Field: Drug Development

    • Application Summary : Indazole derivatives, including Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, are used in drug development due to their diverse biological activity .
    • Methods of Application : The specific methods of application would depend on the specific drug being developed. This typically involves a series of in vitro and in vivo tests to evaluate the compound’s efficacy and safety .
    • Results or Outcomes : The results would depend on the specific drug being developed. Some indazole derivatives have shown promise in preclinical studies for various diseases .
  • Scientific Field: Organic Synthesis

    • Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be used as a reagent in various organic synthesis processes .
    • Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .
    • Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .
  • Scientific Field: Chemical Synthesis

    • Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be used as a reagent in various chemical synthesis processes .
    • Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .
    • Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .
  • Scientific Field: Natural Products Chemistry

    • Application Summary : The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which includes Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, attracts attention of scientists working in the field of organic and medicinal chemistry due to their diverse biological activity and the use in drug development and natural products chemistry .
    • Methods of Application : The specific methods of application would depend on the specific drug being developed. This typically involves a series of in vitro and in vivo tests to evaluate the compound’s efficacy and safety .
    • Results or Outcomes : The results would depend on the specific drug being developed. Some indazole derivatives have shown promise in preclinical studies for various diseases .

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire . It should be kept out of reach of children .

properties

IUPAC Name

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEQZIHBLSZFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Reactant of Route 3
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Reactant of Route 4
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Reactant of Route 5
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.